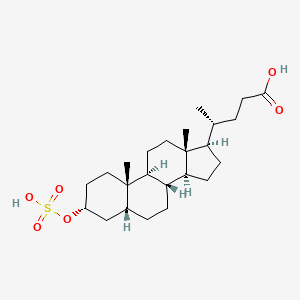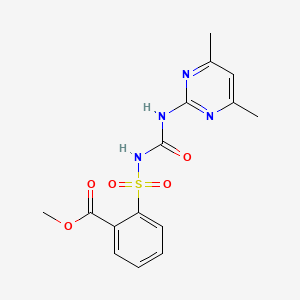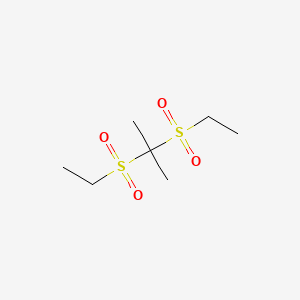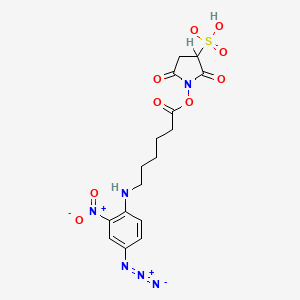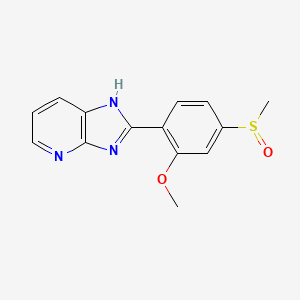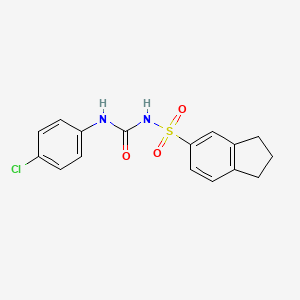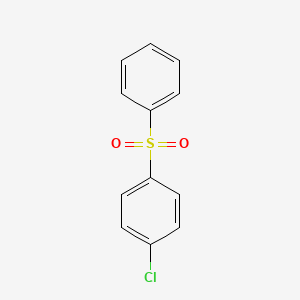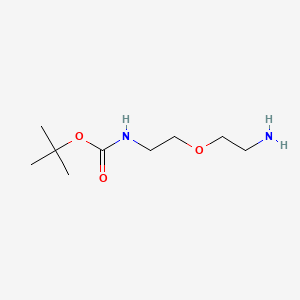
tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate
概要
説明
Tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate is a chemical compound with the CAS Number: 127828-22-2 . It has a molecular weight of 204.27 and its IUPAC name is tert-butyl 2-(2-aminoethoxy)ethylcarbamate . The compound is stored in a dark place, under an inert atmosphere, at room temperature . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H20N2O3/c1-9(2,3)14-8(12)11-5-7-13-6-4-10/h4-7,10H2,1-3H3,(H,11,12) . This code provides a specific representation of the molecule’s structure. Physical and Chemical Properties Analysis
This compound has a molecular weight of 204.27 . It is a liquid in its physical form . The compound is stored in a dark place, under an inert atmosphere, at room temperature .科学的研究の応用
Synthesis of Complex Molecules
Tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate serves as an important intermediate in the synthesis of complex molecules, including biologically active compounds. For example, it has been used in the preparation of compounds like omisertinib (AZD9291), where a rapid synthetic method was established, achieving a total yield of 81% through acylation, nucleophilic substitution, and reduction steps (Zhao et al., 2017).
Glycosylative Transformations
This compound is also employed in glycosylative transcarbamylation reactions to efficiently transform tert-butyl carbamates into novel glycoconjugates. This process exhibits good tolerance to several common protecting groups, enabling the generation of unnatural glycopeptide building blocks with good to excellent yields (Henry & Lineswala, 2007).
Aminohydroxylation Reactions
In the realm of aminohydroxylation reactions, derivatives of tert-butyl carbamate have been identified as highly effective nitrogen source reagents. These reagents facilitate the base-free, intermolecular addition of nitrogen to alkenes, showcasing the utility of tert-butyl carbamate in the synthesis of nitrogen-containing molecules (Harris et al., 2011).
Chemoselective Transformations
The chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates demonstrates the compound's role in the selective manipulation of functional groups. This novel approach allows for the conversion of N-tert-butoxycarbonyl (Boc) compounds into their corresponding derivatives under mild conditions, facilitating the synthesis of complex molecules (Sakaitani & Ohfune, 1990).
Safety and Hazards
作用機序
Target of Action
It is known that the compound contains an amino group that is reactive with carboxylic acids, activated n-hydroxysuccinimide (nhs) esters, and carbonyls (ketone, aldehyde) etc . This suggests that it can interact with a wide range of biological targets that contain these functional groups.
Mode of Action
t-Boc-N-amido-PEG1-Amine operates through its amino group and Boc-protected amino group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The Boc group can be deprotected under mild acidic conditions to form the free amine . This allows the compound to form stable bonds with its targets, thereby influencing their function.
Pharmacokinetics
It is known that the compound is a small molecule peg reagent , which suggests that it may have good solubility and bioavailability
生化学分析
Biochemical Properties
tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate plays a significant role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. This compound interacts with enzymes such as proteases and peptidases, which are involved in the cleavage of peptide bonds. The interaction between this compound and these enzymes helps in the selective protection and deprotection of amino groups, facilitating the synthesis of complex peptides and proteins. Additionally, this compound can interact with other biomolecules such as nucleic acids and carbohydrates, further expanding its utility in biochemical research .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying the activity of key signaling molecules. For example, this compound can alter the phosphorylation status of proteins involved in signal transduction, thereby impacting cellular responses to external stimuli. Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. This can lead to changes in cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with specific biomolecules. This compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to alterations in the transcriptional activity of target genes, ultimately affecting cellular function[5][5] .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions. The degradation of this compound can lead to a loss of its protective function in peptide synthesis and other applications. Long-term studies have shown that this compound can have sustained effects on cellular function, with potential implications for in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound can effectively protect amino groups without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s protective function is maximized at specific concentrations, beyond which adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to amino acid and peptide metabolism. This compound can interact with enzymes such as aminopeptidases and carboxypeptidases, which are involved in the breakdown and modification of peptides. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can localize to specific compartments, where it exerts its protective and modulatory effects. The distribution of this compound can also be influenced by factors such as cellular uptake and efflux mechanisms .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound can be localized to the endoplasmic reticulum, where it participates in protein folding and modification processes. Additionally, this compound can accumulate in the cytoplasm and nucleus, where it influences gene expression and other cellular functions .
特性
IUPAC Name |
tert-butyl N-[2-(2-aminoethoxy)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3/c1-9(2,3)14-8(12)11-5-7-13-6-4-10/h4-7,10H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULKFBHOEKTQSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40477696 | |
| Record name | tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40477696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127828-22-2 | |
| Record name | tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40477696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
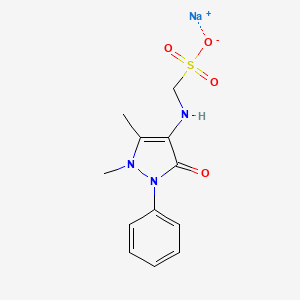


![potassium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B1682512.png)
